N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1207026-65-0
VCID: VC7205380
InChI: InChI=1S/C25H22ClN3O2S/c1-17-6-3-4-9-22(17)29-23(18-10-12-21(31-2)13-11-18)15-27-25(29)32-16-24(30)28-20-8-5-7-19(26)14-20/h3-15H,16H2,1-2H3,(H,28,30)
SMILES: CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC
Molecular Formula: C25H22ClN3O2S
Molecular Weight: 463.98

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1207026-65-0

Cat. No.: VC7205380

Molecular Formula: C25H22ClN3O2S

Molecular Weight: 463.98

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide - 1207026-65-0

Specification

CAS No. 1207026-65-0
Molecular Formula C25H22ClN3O2S
Molecular Weight 463.98
IUPAC Name N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H22ClN3O2S/c1-17-6-3-4-9-22(17)29-23(18-10-12-21(31-2)13-11-18)15-27-25(29)32-16-24(30)28-20-8-5-7-19(26)14-20/h3-15H,16H2,1-2H3,(H,28,30)
Standard InChI Key HSYLLGHBECPEEP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS No. 1207026-65-0) features a central imidazole ring substituted at positions 1, 2, and 5. The nitrogen atom at position 1 is bonded to an o-tolyl group (2-methylphenyl), while position 5 hosts a 4-methoxyphenyl substituent. A thioether linkage bridges the imidazole’s position 2 to an acetamide moiety, which is further substituted by a 3-chlorophenyl group.

Key structural elements include:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms, enabling π-π stacking interactions and hydrogen bonding.

  • Electron-donating groups: The 4-methoxyphenyl substituent enhances electron density at the imidazole ring.

  • Electron-withdrawing groups: The 3-chlorophenyl moiety introduces localized electron deficiency.

  • Thioacetamide linker: The -S-CH2-C(=O)-NH- group provides conformational flexibility and potential redox activity.

Physicochemical Characteristics

The compound’s molecular formula is C25H22ClN3O2S, with a molecular weight of 463.98 g/mol. While experimental solubility data remain unavailable, computational predictions suggest moderate lipophilicity (logP ≈ 3.8) due to the aromatic substituents. The presence of both methoxy (polar) and chlorophenyl (nonpolar) groups creates amphiphilic properties, potentially enhancing membrane permeability.

Table 1: Molecular Properties of N-(3-Chlorophenyl)-2-((5-(4-Methoxyphenyl)-1-(o-Tolyl)-1H-Imidazol-2-yl)Thio)Acetamide

PropertyValue
Molecular FormulaC25H22ClN3O2S
Molecular Weight463.98 g/mol
IUPAC NameN-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
SMILESCC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC
Topological Polar Surface Area98.9 Ų (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Imidazole ring formation: Condensation of 4-methoxybenzaldehyde with ammonium acetate yields 4-methoxyphenyl-substituted imidazole intermediates.

  • N-alkylation: Reaction with o-tolyl bromide introduces the 2-methylphenyl group at position 1.

  • Thioether formation: Treatment with mercaptoacetic acid derivatives under basic conditions attaches the thioacetamide linker.

  • Amidation: Coupling with 3-chloroaniline via carbodiimide-mediated chemistry finalizes the structure.

Critical challenges include regioselectivity during imidazole substitution and purification of the final product due to structural similarity to byproducts.

Industrial Production Considerations

Scale-up requires optimization of:

  • Catalyst systems: Palladium-based catalysts improve coupling reaction yields by 15-20% compared to traditional methods.

  • Solvent selection: Dimethylacetamide (DMA) enhances solubility during final amidation steps.

  • Continuous flow reactors: Microreactor systems reduce reaction times from 48 hours (batch) to 6 hours with 92% yield.

Structural-Activity Relationships

Table 2: Impact of Substituents on Biological Activity

Substituent PositionModificationEffect on Activity
Imidazole C-2S→O substitution50% loss in antimicrobial potency
o-Tolyl (N-1)Methyl→EthylImproved COX-2 inhibition by 22%
4-Methoxyphenyl (C-5)Methoxy→HydroxylIncreased cytotoxicity (IC50 ↓ 40%)

The 3-chlorophenyl group’s meta-position optimizes steric interactions with target proteins while minimizing metabolic dehalogenation.

Challenges and Future Directions

Metabolic Stability

Preliminary ADME predictions indicate:

  • Rapid glucuronidation: 70% hepatic first-pass metabolism within 2 hours.

  • CYP2D6-mediated oxidation: Major metabolite identified as the sulfoxide derivative.

Prodrug strategies using esterification of the acetamide group may improve oral bioavailability.

Toxicity Concerns

Structural alerts include:

  • Potential genotoxicity from the aromatic amine moiety (AMES test prediction: positive).

  • Hepatotoxicity risk (pIC50 = 4.2 for mitochondrial membrane potential disruption).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator